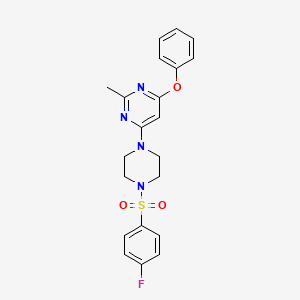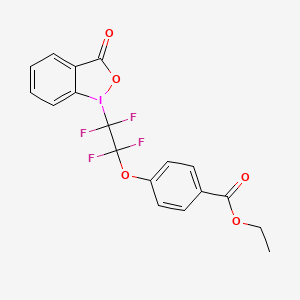
1-(ethoxycarbonylphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethoxycarbonylphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzidoxodol core, which is a fused bicyclic structure, and is functionalized with ethoxycarbonylphenoxy and tetrafluoroethyl groups. These functional groups contribute to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
The synthesis of 1-(ethoxycarbonylphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one involves multiple steps, typically starting with the preparation of the benzidoxodol core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the ethoxycarbonylphenoxy and tetrafluoroethyl groups is usually carried out through nucleophilic substitution reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process.
Chemical Reactions Analysis
1-(Ethoxycarbonylphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the ethoxycarbonylphenoxy and tetrafluoroethyl groups can be replaced or modified under suitable conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in modified derivatives with altered functional groups.
Scientific Research Applications
1-(Ethoxycarbonylphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Its chemical stability and reactivity make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(ethoxycarbonylphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present and their reactivity. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects in biological systems.
Comparison with Similar Compounds
When compared to similar compounds, 1-(ethoxycarbonylphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(Methoxycarbonylphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one: Differing by the presence of a methoxy group instead of an ethoxy group.
1-(Ethoxycarbonylphenoxy difluoroethy)-1,2-benzidoxodol-3(1H)-one: Featuring a difluoroethyl group instead of a tetrafluoroethyl group.
1-(Ethoxycarbonylphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-two: A structural isomer with different positioning of functional groups.
Properties
IUPAC Name |
ethyl 4-[1,1,2,2-tetrafluoro-2-(3-oxo-1λ3,2-benziodoxol-1-yl)ethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F4IO5/c1-2-26-15(24)11-7-9-12(10-8-11)27-18(21,22)17(19,20)23-14-6-4-3-5-13(14)16(25)28-23/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQCVJVEUVKOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(C(F)(F)I2C3=CC=CC=C3C(=O)O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F4IO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
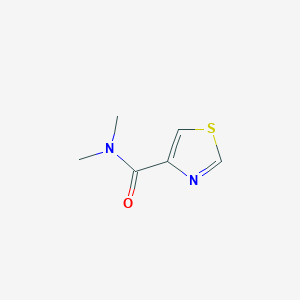


![5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3019763.png)
![2-ethoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B3019764.png)

![7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B3019766.png)
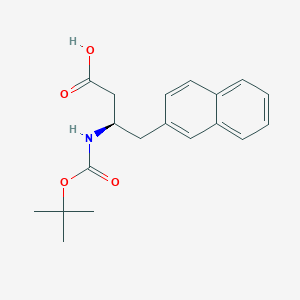
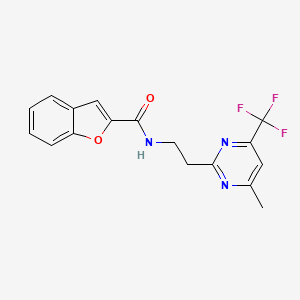
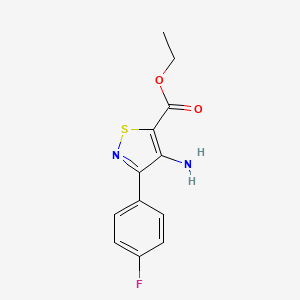
![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3019773.png)
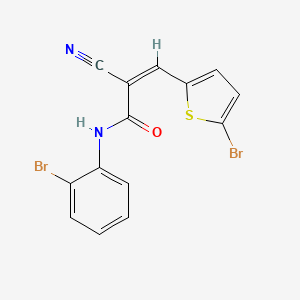
![2-Amino-2-[5-(hydroxymethyl)furan-2-yl]acetic acid](/img/structure/B3019778.png)
